molecular formula C14H11N B11904101 3'-Ethynyl-[1,1'-biphenyl]-3-amine

3'-Ethynyl-[1,1'-biphenyl]-3-amine

Cat. No.: B11904101
M. Wt: 193.24 g/mol
InChI Key: RSDJSMFPOYAEAA-UHFFFAOYSA-N
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Description

3’-Ethynyl-[1,1’-biphenyl]-3-amine: is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, featuring an ethynyl group at the 3’ position and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production methods for 3’-Ethynyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate reduction.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols are commonly used.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its ethynyl and amine groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, π-π stacking, and covalent bonding, which can influence biological pathways and molecular interactions.

Comparison with Similar Compounds

  • 3-Ethynyl-1,1’-biphenyl
  • 4-Ethynyl-1,1’-biphenyl
  • 3-Amino-1,1’-biphenyl

Uniqueness: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both an ethynyl group and an amine group on the biphenyl core. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

3-(3-ethynylphenyl)aniline

InChI

InChI=1S/C14H11N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H,15H2

InChI Key

RSDJSMFPOYAEAA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

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